
5-Aminothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminothiophene-3-sulfonamide is an organosulfur compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The addition of an amino group at the 5-position and a sulfonamide group at the 3-position makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-3-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Aminothiophene derivatives.
Substitution: Various substituted thiophene sulfonamides.
Scientific Research Applications
5-Aminothiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, such as carbonic anhydrase.
Medicine: Potential therapeutic agent due to its antibacterial properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Aminothiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition is crucial for its antibacterial and therapeutic effects .
Comparison with Similar Compounds
5-Aminothiophene-2-sulfonamide: Another thiophene derivative with similar antibacterial properties.
4-Aminothiophene-3-sulfonamide: Differing in the position of the amino group, which affects its chemical reactivity and biological activity.
Uniqueness: 5-Aminothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C4H6N2O2S2 |
|---|---|
Molecular Weight |
178.2 g/mol |
IUPAC Name |
5-aminothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H6N2O2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,5H2,(H2,6,7,8) |
InChI Key |
JWAXROYXAQQSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273159.png)
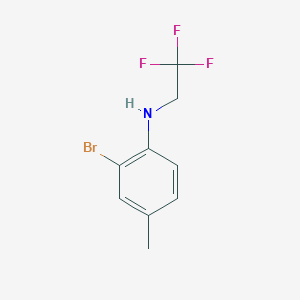
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)

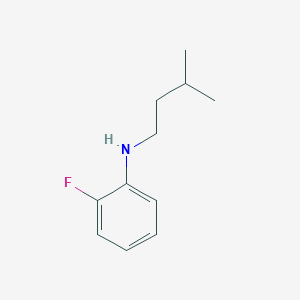
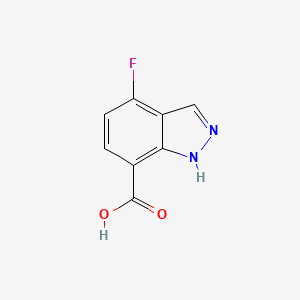
![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
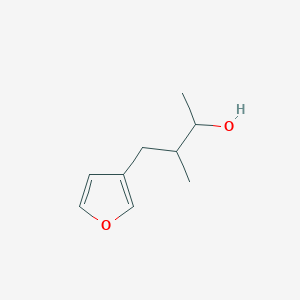
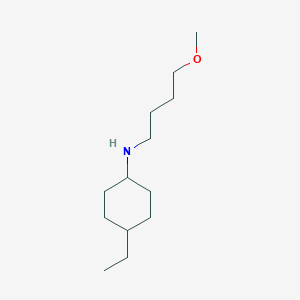
![N-{4-[(2-Methylpropyl)amino]phenyl}acetamide](/img/structure/B13273236.png)
![4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13273243.png)
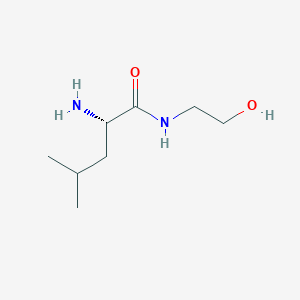
![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
